molecular formula C7H7Cl2N3 B1608620 N-(3,4-dichlorophenyl)guanidine CAS No. 65783-10-0

N-(3,4-dichlorophenyl)guanidine

Cat. No.: B1608620
CAS No.: 65783-10-0
M. Wt: 204.05 g/mol
InChI Key: NNRSVGLUJAPMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)guanidine (CAS 65783-10-0) is an organic compound with the empirical formula C7H7Cl2N3 and a molecular weight of 204.06 g/mol . This guanidine derivative is characterized by its high melting point of 208 °C and a predicted boiling point of 296.1±50.0 °C . The compound features a guanidine functional group, a strong organic base that exists primarily as guanidium ions at physiological pH . Guanidine derivatives, particularly those with aryl substitutions like the 3,4-dichlorophenyl group in this compound, are valuable scaffolds in medicinal chemistry and drug discovery research . For instance, structurally related aryl-guanidine compounds have been investigated as potential inhibitors of the MSK1 enzyme, a kinase involved in inflammatory signaling pathways, highlighting the role of such compounds in the development of new therapeutic agents for conditions like asthma and psoriasis . Furthermore, guanidine-based compounds can interact with adrenergic receptors, which is a mechanism of action for certain pharmaceuticals, underscoring the biological relevance of this chemical class . As a supplier, we provide this chemical for research purposes such as method development, chemical synthesis, and biochemical screening. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSVGLUJAPMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394229
Record name N-(3,4-dichlorophenyl)guanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65783-10-0, 112677-24-4
Record name N-(3,4-dichlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dichlorophenyl)guanidine carbonate
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Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl, CF₃) enhances thermal stability (e.g., Compound 2: 169–171°C vs. Compound 4: 89–91°C) and bioactivity .
  • Synthetic Efficiency : Yields vary significantly (38–93%), influenced by substituent reactivity and purification methods (e.g., silica chromatography vs. preparative TLC) .
Anticancer Activity:
  • Diaryl Guanidinium Derivatives (): Compounds with trifluoromethyl and guanidinopyridinyl groups (e.g., Compound 2) exhibit potent anti-cancer mechanisms, likely through apoptosis induction or kinase inhibition. HPLC purity >95% supports pharmacological relevance .
Antifungal Activity:
  • Tx 11 (): The 3,4-dichlorophenylguanidine-thioxanthone hybrid demonstrates antifungal properties, though purification challenges (preparative TLC) limit scalability .
Receptor Modulation:
  • BD-1047 and BD-1063 (): These sigma-1 receptor ligands share the 3,4-dichlorophenylethyl motif, highlighting the substituent’s role in CNS-targeted activity .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., Compounds 2, 4, 30) improve aqueous solubility, critical for in vivo applications .
  • Thermal Stability : Decomposition temperatures (e.g., Compound 49: >110°C) correlate with aromatic substitution patterns .

Preparation Methods

Thiourea Route with Mercury(II) Chloride Activation

One well-documented method involves the reaction of 3,4-dichloroaniline with thiocyanates to form 3,4-dichlorophenyl thiourea, which is then converted to the guanidine derivative by treatment with mercury(II) chloride in DMF with triethylamine as base.

  • Stepwise procedure:

    • Thiourea formation: 3,4-dichloroaniline reacts with thiocyanates in acetone to yield the corresponding thiourea.
    • Guanidine formation: The thiourea intermediate is mixed with 3,4-dichloroaniline or other amines in DMF.
    • Activation: Mercury(II) chloride (1 equivalent) and triethylamine (2 equivalents) are added under ice bath conditions (below 278 K).
    • Workup: After stirring and reaction completion (monitored by TLC), the mixture is diluted with ethyl acetate, filtered through Celite, washed with water and brine, dried, and purified by flash chromatography.
  • Advantages: This method provides high yields and allows for selective guanylation with controlled temperature to minimize side reactions.

  • Reference example: Sudhir Kumar et al. demonstrated this method for cyclic and substituted guanidine derivatives, which can be adapted for this compound synthesis.

Boc-Protected S-Methylisothiourea Guanylation

An alternative approach uses Boc-protected S-methylisothiourea as the guanylating agent reacting with 3,4-dichloroaniline derivatives.

  • Procedure:

    • The amine (3,4-dichloroaniline) is reacted with Boc-protected S-methylisothiourea in the presence of mercury(II) chloride.
    • The reaction proceeds in DMF or dichloromethane under mild conditions.
    • After guanylation, Boc protecting groups are removed by treatment with trifluoroacetic acid (TFA) to yield the free guanidine.
  • Benefits: This method allows for the introduction of guanidine functionality with protection strategies that facilitate purification and handling.

  • Literature support: This procedure was detailed in the synthesis of various phenyl guanidine derivatives, including those with dichlorophenyl groups.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Solvent Temperature Purification Yield & Notes
Thiourea + HgCl2 Activation 3,4-Dichloroaniline + Thiocyanate HgCl2 (1 eq), Et3N (2 eq), acetone/DMF DMF 0–5 °C (ice bath) Flash chromatography High yield; selective guanylation
Boc-Protected S-Methylisothiourea Guanylation 3,4-Dichloroaniline + Boc-S-methylisothiourea HgCl2, TFA for deprotection DMF, DCM Room temperature Chromatography, TFA workup Protecting group strategy; good yields

Research Findings and Notes

  • Temperature Control: Maintaining low temperatures during mercury(II) chloride addition is critical to prevent decomposition or side reactions, as noted in multiple protocols.
  • Mercury(II) Chloride Role: HgCl2 acts as an activating agent facilitating the conversion of thiourea intermediates to guanidine derivatives by promoting the substitution of sulfur with the amine nitrogen.
  • Purification: Flash chromatography on silica gel is the preferred purification method to isolate pure this compound, removing residual mercury salts and byproducts.
  • Safety Considerations: Mercury(II) chloride is toxic and requires careful handling and disposal protocols.
  • Alternative Reducing Agents: Some syntheses involve reduction steps (e.g., nitro to amine) using palladium on charcoal and hydrazine, but these are more relevant for complex derivatives rather than the direct synthesis of this compound.

Q & A

Basic: How can the synthesis of N-(3,4-dichlorophenyl)guanidine be optimized for improved yield and purity?

Methodological Answer:
The synthesis typically involves reacting 3,4-dichloroaniline with a guanidylating agent (e.g., cyanamide or thiourea derivatives under acidic conditions). Optimization strategies include:

  • Temperature Control: Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst Use: Acid catalysts (e.g., HCl or H₂SO₄) improve protonation of the amine group for nucleophilic attack .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) isolates the product ≥98% purity .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.8–7.4 ppm (aromatic protons), δ 4.5–5.5 ppm (guanidine NH₂, exchangeable) .
    • ¹³C NMR: Signals at 115–125 ppm (aromatic carbons), 155–160 ppm (guanidine C=N) .
  • HPLC-MS: Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) confirm molecular ion [M+H]⁺ at m/z 204.06 (C₇H₇Cl₂N₃) .
  • Elemental Analysis: Validates Cl content (~34.7%) and nitrogen (~20.6%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Bioassays: Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times, and solvent controls) .
  • Impurity Profiling: LC-MS to identify by-products (e.g., residual aniline derivatives) that may antagonize or enhance activity .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency across studies .
  • Target Validation: Use knockout models or competitive binding assays (e.g., with σ-1 receptor ligands like DTG) to confirm specificity .

Advanced: What structural modifications of this compound enhance its binding affinity to biological targets, and how are these studied?

Methodological Answer:

  • SAR Studies:
    • Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., NO₂ at para) increases σ-receptor affinity by 2–3 fold .
    • Guanidine Backbone Modification: Replacing NH₂ with methyl groups reduces polarity, improving membrane permeability but lowering solubility .
  • Computational Modeling:
    • Docking Simulations (AutoDock Vina): Identify key interactions (e.g., H-bonding with Tyr¹³⁶ in σ-1 receptors) .
    • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

Methodological Answer:

  • Solubility: Poor aqueous solubility (0.2 mg/mL in H₂O at 25°C); use DMSO (≥50 mg/mL) for stock solutions .
  • Stability: Degrades under UV light (t₁/₂ = 48 hrs); store in amber vials at –20°C .
  • LogP: ~1.8 (moderately lipophilic), requiring surfactants (e.g., Tween-80) for in vivo administration .

Advanced: How can crystallographic data inform the design of this compound derivatives with improved pharmacological profiles?

Methodological Answer:

  • X-ray Crystallography: Resolve bond angles and torsion angles (e.g., dihedral angle between phenyl and guanidine groups = 12.5°) to guide steric modifications .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Cl···H contacts contribute 15% to crystal packing) for predicting solid-state stability .
  • Co-crystallization with Targets: Co-crystals with σ-1 receptors (PDB: 5HK1) reveal binding motifs for rational derivative design .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods due to potential dust inhalation (TLV = 0.1 mg/m³) .
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA code D003) .

Advanced: What mechanistic insights explain the dual inhibitory effects of this compound on both enzymatic and receptor targets?

Methodological Answer:

  • Enzyme Inhibition (e.g., CYP450): The dichlorophenyl group coordinates with heme iron, blocking substrate access (IC₅₀ = 8.2 µM) .
  • Receptor Antagonism (e.g., σ-1): Guanidine NH₂ forms H-bonds with Glu¹⁷² and Tyr¹³⁶, stabilizing inactive conformations (Kᵢ = 14 nM) .
  • Cross-Talk Analysis: Transcriptomic profiling (RNA-seq) identifies downstream pathways (e.g., MAPK/ERK) affected by dual targeting .

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